molecular formula C19H16N4O5S B589809 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid CAS No. 42753-55-9

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid

Cat. No.: B589809
CAS No.: 42753-55-9
M. Wt: 412.42
InChI Key: VKTLSFPFAJZUIH-HYARGMPZSA-N
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Mechanism of Action

Target of Action

6-Methyl Sulfasalazine, also known as Sulfasalazine, is an anti-inflammatory drug that primarily targets inflammatory molecules . It is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity .

Mode of Action

It is thought to inhibit various inflammatory molecules . Research has found that Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .

Biochemical Pathways

Sulfasalazine affects several biochemical pathways. It has been found to modify metabolic pathways, particularly tryptophan degradation (i.e., the kynurenine pathway, serotonin pathway) and nucleic acid metabolism .

Pharmacokinetics

Sulfasalazine is rapidly eliminated from plasma with a half-life of 8 minutes. The volume of distribution of Sulfasalazine is 0.21/kg, and total clearance is 18ml/min x kg . After oral administration, Sulfasalazine is present in plasma mainly during the first 4 hours . The bioavailability of Sulfasalazine is 9% and is independent of the dose .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It helps reduce pain and swelling and lowers inflammation in the body . It limits the damage that rheumatoid arthritis causes to joints, helping to prevent disease progression .

Action Environment

The action of Sulfasalazine can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Additionally, the drug’s efficacy can be affected by the patient’s diet and hydration status, as these can influence drug absorption and elimination .

Biochemical Analysis

Biochemical Properties

6-Methyl Sulfasalazine interacts with various enzymes, proteins, and other biomolecules. It is metabolized by intestinal bacteria into mesalazine and sulfapyridine, two compounds that carry out the main pharmacological activity of 6-Methyl Sulfasalazine . The effects of 6-Methyl Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied .

Cellular Effects

6-Methyl Sulfasalazine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

One proposed mechanism is the inhibition of prostaglandins, resulting in local anti-inflammatory effects in the colon . It is also suggested that 6-Methyl Sulfasalazine and its metabolites can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Methyl Sulfasalazine in laboratory settings include its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Methyl Sulfasalazine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-Methyl Sulfasalazine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

6-Methyl Sulfasalazine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation .

Subcellular Localization

It is known that it can interact with various cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid typically involves the introduction of a methyl group to the sulfasalazine molecule. This can be achieved through various chemical reactions, including methylation of the appropriate precursor compounds. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of sulfasalazine.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Comparison with Similar Compounds

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid can be compared to other similar compounds, such as:

Uniqueness

The addition of a methyl group to sulfasalazine may enhance its pharmacological properties, potentially offering improved efficacy or reduced side effects compared to the parent compound and its metabolites .

Properties

IUPAC Name

2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUXQAITXDAJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858090
Record name (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42753-55-9
Record name (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid

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